

Recommended antibody clones (e.g., HP-3G10, PK136) for CD161 flow cytometry

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Compound of Interest		
Compound Name:	CD161	
Cat. No.:	B606564	Get Quote

Application Notes and Protocols for CD161 Flow Cytometry Introduction

CD161 (also known as NKR-P1A) is a C-type lectin-like receptor expressed predominantly on natural killer (NK) cells and subsets of T cells, including CD8+ T cells, $\gamma\delta$ T cells, and Th17 cells.[1][2][3] Its role is complex, acting as both a co-stimulatory and co-inhibitory receptor depending on the cellular context and its ligand, Lectin-like transcript-1 (LLT1).[2] Accurate detection and characterization of **CD161**-expressing cell populations by flow cytometry are crucial for research in immunology, oncology, and drug development.

This document provides detailed application notes on recommended antibody clones for **CD161** flow cytometry, focusing on the well-established HP-3G10 clone for human studies and the PK136 clone for murine studies. It includes a summary of their performance characteristics, detailed experimental protocols, and an overview of the **CD161** signaling pathway.

Recommended Antibody Clones for CD161 Flow Cytometry

The selection of a high-quality antibody clone is paramount for obtaining reliable and reproducible flow cytometry data. The following clones are highly recommended for their specificity and performance in detecting human and mouse **CD161**.



Table 1: Recommended Antibody Clones for CD161 Flow

Cytometry

Cytome	<u>etrv </u>					
Target Species	Clone	Isotype	Antigen	Reported Applicatio ns	Recomme nded Concentra tion (per 10^6 cells in 100 µL)	Vendor Examples (Cat#)
Human	HP-3G10	Mouse IgG1, kappa	Human CD161 (NKR-P1A)	Flow Cytometry, Western Blotting, Immunohis tochemistry	5 μL (e.g., 0.25 μg)	Thermo Fisher (17- 1619-42), BioLegend (339906)
Human	DX12	Mouse IgG1, kappa	Human CD161 (NKR-P1A)	Flow Cytometry	20 μL	BD Bioscience s (555919)
Mouse	PK136	Mouse IgG2a, kappa	Mouse NK1.1 (CD161c)	Flow Cytometry, Immunopre cipitation, In vivo NK cell depletion	≤ 0.125 μg	Thermo Fisher (11- 5941-82), BioLegend (108702), Merck Millipore (MABF148 7)[4]

Note on PK136: The PK136 antibody recognizes the NK1.1 antigen, which is an alloantigen expressed on NK cells and NKT cells in specific mouse strains, including C57BL/6, FVB/N, and NZB. It is not expressed in strains such as BALB/c, AKR, CBA/J, C3H, and DBA/2. For these strains, alternative NK cell markers like CD49b (clone DX5) should be considered.

Experimental Protocols



Protocol 1: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs) for CD161 (Clone HP-3G10)

This protocol outlines the procedure for staining human PBMCs to identify **CD161**-expressing lymphocytes.

Materials:

- Human PBMCs, isolated by density gradient centrifugation (e.g., Ficoll-Paque)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Anti-Human CD161 (clone HP-3G10), conjugated to a suitable fluorophore (e.g., APC, PE, FITC)
- Antibodies for co-staining (e.g., Anti-Human CD3, CD4, CD8, CD56)
- Viability Dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
- Isotype Control: Mouse IgG1, kappa, conjugated to the same fluorophore as the primary antibody
- 5 mL polystyrene flow cytometry tubes

Procedure:

- Cell Preparation:
 - Start with freshly isolated or properly thawed cryopreserved human PBMCs.
 - Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - \circ Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁷ cells/mL.



· Fc Receptor Blocking:

- Aliquot 100 μ L of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
- Add the Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.

Antibody Staining:

- Without washing, add the recommended amount of fluorophore-conjugated anti-human
 CD161 (HP-3G10) and other cell surface marker antibodies to the appropriate tubes.
- Add the corresponding isotype control to a separate tube.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

Washing:

- Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
- Discard the supernatant. Repeat the wash step.
- Viability Staining (if using a non-fixable dye):
 - Resuspend the cell pellet in 200-400 μL of Flow Cytometry Staining Buffer.
 - Add the viability dye (e.g., 7-AAD or DAPI) 5-10 minutes before analysis.

Data Acquisition:

 Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis (e.g., 50,000-100,000 events in the lymphocyte gate).

Gating Strategy:

• Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).



- Exclude doublets using FSC-A vs. FSC-H.
- Gate on live cells using the viability dye.
- From the live lymphocyte population, identify major subsets using CD3, CD4, CD8, and CD56.
- Analyze CD161 expression on the populations of interest (e.g., CD3-CD56+ NK cells, CD3+CD8+ T cells).

Protocol 2: Staining of Mouse Splenocytes for NK1.1 (CD161c) (Clone PK136)

This protocol is for the identification of NK1.1-expressing cells in splenocytes from C57BL/6 or other NK1.1-positive mouse strains.

Materials:

- Spleen from a C57BL/6 mouse
- RPMI-1640 medium
- Flow Cytometry Staining Buffer
- ACK Lysing Buffer (for red blood cell lysis)
- Fc Receptor Blocking Reagent (e.g., Anti-Mouse CD16/CD32, clone 2.4G2)
- Anti-Mouse NK1.1 (CD161c) (clone PK136), conjugated to a suitable fluorophore
- Antibodies for co-staining (e.g., Anti-Mouse CD3, TCRβ, CD49b)
- · Viability Dye
- Isotype Control: Mouse IgG2a, kappa
- 70 μm cell strainer



• 5 mL polystyrene flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest the spleen into a petri dish containing RPMI-1640 medium.
 - Mechanically dissociate the spleen by mashing it through a 70 μm cell strainer using the plunger of a syringe.
 - Collect the cell suspension in a 50 mL conical tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Resuspend the pellet in ACK Lysing Buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.
 - Quench the lysis by adding an excess of RPMI-1640 and centrifuge.
 - \circ Wash the cells with Flow Cytometry Staining Buffer, count, and adjust the concentration to 1 x 10 $^{\circ}$ 7 cells/mL.
- · Fc Receptor Blocking:
 - Aliquot 100 μL of the cell suspension into flow cytometry tubes.
 - Add the anti-mouse CD16/CD32 antibody and incubate for 10-15 minutes at 4°C.
- Antibody Staining:
 - Add the fluorophore-conjugated anti-mouse NK1.1 (PK136) and other desired antibodies.
 - Include an isotype control tube.
 - Incubate for 20-30 minutes at 4°C in the dark.
- · Washing:



- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer as described in Protocol
 1.
- Viability Staining and Data Acquisition:
 - Proceed with viability staining and data acquisition as described for human PBMCs.

CD161 Signaling Pathway

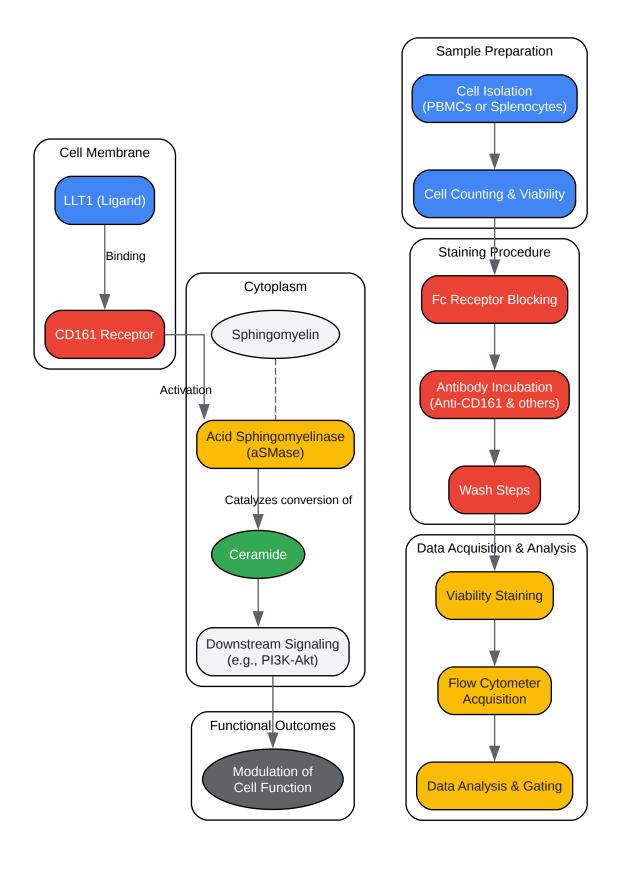
The signaling pathway of **CD161** is not fully elucidated but is known to have significant effects on the function of NK and T cells. Ligation of **CD161** by its ligand LLT1 can lead to either inhibitory or activating signals.

- In NK Cells: CD161 engagement is generally considered inhibitory, leading to a reduction in cytotoxicity and cytokine secretion.
- In T Cells: The role of **CD161** is more complex. It can act as a co-stimulatory receptor, enhancing T-cell proliferation and cytokine production in response to TCR stimulation. However, under certain conditions, it can also be inhibitory.

A key identified component of the **CD161** signaling cascade is the activation of acid sphingomyelinase (aSMase). This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a lipid second messenger involved in various cellular processes, including apoptosis, proliferation, and differentiation.

Visualizations





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